molecular formula C19H17NO2 B11837224 1-(2-Ethoxyphenyliminomethyl)-2-naphthol CAS No. 739-96-8

1-(2-Ethoxyphenyliminomethyl)-2-naphthol

Cat. No.: B11837224
CAS No.: 739-96-8
M. Wt: 291.3 g/mol
InChI Key: SIDYFSJXSZAOMQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyliminomethyl)-2-naphthol is a Schiff base compound, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are used in various scientific fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethoxyphenyliminomethyl)-2-naphthol can be synthesized through the condensation reaction of 2-hydroxy-1-naphthaldehyde with 2-ethoxyaniline. The reaction typically involves mixing the two reactants in a suitable solvent, such as methanol, and allowing the mixture to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyliminomethyl)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxyphenyliminomethyl)-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyliminomethyl)-2-naphthol involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyliminomethyl)-2-naphthol
  • 1-(2-Methoxyphenyliminomethyl)-2-naphthol
  • 1-(2-Chlorophenyliminomethyl)-2-naphthol

Uniqueness

1-(2-Ethoxyphenyliminomethyl)-2-naphthol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The ethoxy group can also affect the compound’s ability to form hydrogen bonds and coordinate with metal ions, making it distinct in its applications and properties .

Properties

IUPAC Name

1-[(2-ethoxyphenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-2-22-19-10-6-5-9-17(19)20-13-16-15-8-4-3-7-14(15)11-12-18(16)21/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYFSJXSZAOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739-96-8
Record name 1-(2-ETHOXYPHENYLIMINOMETHYL)-2-NAPHTHOL
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